Cas no 955369-56-9 (2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one)

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one structure
955369-56-9 structure
Nom du produit:2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one
Numéro CAS:955369-56-9
Le MF:C17H19N5O2S
Mégawatts:357.4
MDL:MFCD19443207
CID:835832
PubChem ID:67170189

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Propriétés chimiques et physiques

Nom et identifiant

    • 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
    • C17H19N5O2S
    • CTAHQYLRFXBFKB-UHFFFAOYSA-N
    • 6463AC
    • 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-methylsulfanyl-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one
    • AX8237640
    • 1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazol
    • CID 67170189
    • 1,2-Dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-2-(2-propen-1-yl)-3H-pyrazolo[3,4-d]pyrimidin-3-one (ACI)
    • 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)
    • 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(
    • 1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one
    • 2-allyl-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
    • 3H-Pyrazolo[3,4-d]pyrimidin-3-one, 1,2-dihydro-1-[6-(1-hydroxy-1-methylethyl)-2-pyridinyl]-6-(methylthio)-2-(2-propen-1-yl)-
    • 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
    • O10638
    • SCHEMBL1810979
    • 1-[6-(2-HYDROXYPROPAN-2-YL)PYRIDIN-2-YL]-6-(METHYLSULFANYL)-2-(PROP-2-EN-1-YL)PYRAZOLO[3,4-D]PYRIMIDIN-3-ONE
    • AKOS016007138
    • MFCD19443207
    • DTXSID20736551
    • DS-17754
    • 955369-56-9
    • 1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one
    • CS-M1027
    • 2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one
    • MDL: MFCD19443207
    • Piscine à noyau: 1S/C17H19N5O2S/c1-5-9-21-15(23)11-10-18-16(25-4)20-14(11)22(21)13-8-6-7-12(19-13)17(2,3)24/h5-8,10,24H,1,9H2,2-4H3
    • La clé Inchi: CTAHQYLRFXBFKB-UHFFFAOYSA-N
    • Sourire: O=C1N(CC=C)N(C2C=CC=C(C(C)(C)O)N=2)C2C1=CN=C(SC)N=2

Propriétés calculées

  • Qualité précise: 357.12594604g/mol
  • Masse isotopique unique: 357.12594604g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 7
  • Comptage des atomes lourds: 25
  • Nombre de liaisons rotatives: 5
  • Complexité: 517
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 108
  • Le xlogp3: 2.1

Propriétés expérimentales

  • Dense: 1.39±0.1 g/cm3(Predicted)
  • Point d'ébullition: 565.6±60.0 °C(Predicted)
  • Le PKA: 13.25±0.29(Predicted)

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Informations de sécurité

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM151713-250mg
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
955369-56-9 95%
250mg
$617 2024-07-18
Chemenu
CM151713-1g
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
955369-56-9 95%
1g
$916 2021-08-05
Ambeed
A272272-100mg
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
955369-56-9 95%
100mg
$385.0 2025-03-03
Ambeed
A272272-1g
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
955369-56-9 95%
1g
$1178.0 2025-03-03
Ambeed
A272272-5g
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
955369-56-9 95 %
5g
$4018.00 2021-07-07
Matrix Scientific
096545-1g
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one, 95%
955369-56-9 95%
1g
$1647.00 2023-09-08
Chemenu
CM151713-1g
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
955369-56-9 95%
1g
$1285 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XW776-250mg
2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one
955369-56-9 95+%
250mg
4452CNY 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0106-250MG
1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one
955369-56-9 95%
250MG
¥ 2,765.00 2023-04-12
A2B Chem LLC
AI64475-1g
2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one
955369-56-9 95%
1g
$860.00 2024-07-18

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ;  4 h, 95 °C; 95 °C → rt
1.2 Reagents: Ammonia Solvents: Water
Référence
Dihydropyrazolone-pyrimidine compound, preparation method and use
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: 1,4-Dioxane ;  80 °C; 18 h, 95 °C
Référence
Development of Potent Pyrazolopyrimidinone-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer Therapy
Matheson, Christopher J.; Casalvieri, Kimberly A.; Backos, Donald S. ; Reigan, Philip, ChemMedChem, 2018, 13(16), 1681-1694

Méthode de production 3

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: 1,4-Dioxane ;  16 h, 80 °C
Référence
Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors
, United States, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: N,N′-Dimethylethylenediamine ,  Potassium carbonate ,  Cuprous iodide Solvents: 1,4-Dioxane ;  5 h, 105 °C
Référence
Dual Targeting of WEE1 and PLK1 by AZD1775 Elicits Single Agent Cellular Anticancer Activity
Wright, Gabriela; Golubeva, Volha; Remsing Rix, Lily L.; Berndt, Norbert; Luo, Yunting; et al, ACS Chemical Biology, 2017, 12(7), 1883-1892

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: 1,4-Dioxane ;  rt; overnight, 95 °C; 95 °C → rt
1.2 Reagents: Water
Référence
Preparation of 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidine-3-one derivatives as WEE-1 kinase inhibitors for the treatment of cancers
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
Référence
Fused 2-aminopyrimidine compounds as Wee1 protein kinase degradation inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: N,N-Dimethylethylenediamine ,  Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ;  overnight, 100 °C
Référence
Preparation of bifunctional pyrazolopyrimidinone compounds as degraders of Wee1 kinase
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
1.3 Solvents: Tetrahydrofuran ;  0 °C; 2 h, 25 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.5 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: 1,4-Dioxane ;  16 h, 95 °C
Référence
Preparation of dihydropyrazolo pyrimidone derivative and its application
, China, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: N,N′-Dimethylethylenediamine ,  Potassium carbonate Solvents: 1,4-Dioxane ;  overnight, 95 °C
Référence
Compositions and methods for treating cancer
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: N,N′-Dimethylethylenediamine ,  Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ;  80 °C; 18 h, 95 °C
Référence
A WEE1 Inhibitor Analog of AZD1775 Maintains Synergy with Cisplatin and Demonstrates Reduced Single-Agent Cytotoxicity in Medulloblastoma Cells
Matheson, Christopher J.; Venkataraman, Sujatha; Amani, Vladimir; Harris, Peter S.; Backos, Donald S.; et al, ACS Chemical Biology, 2016, 11(4), 921-930

Méthode de production 11

Conditions de réaction
1.1 Reagents: N,N′-Dimethylethylenediamine ,  Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ;  rt → 90 °C; 18 h, 90 °C
Référence
WEE1 protein degrading agent
, China, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: 1,4-Dioxane ;  rt → 120 °C
Référence
Preparation of allyl(arylamino)pyrazolo[3,4-d]pyrimidinones as WEE1 inhibitors
, China, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  4 h, rt → 100 °C
Référence
Chemical synthesis of Wee1 protein kinase inhibitor adavosertib
, China, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: N,N′-Dimethylethylenediamine ,  Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ;  rt → 100 °C; 12 h, 100 °C
Référence
Preparation of dihydroisoindole-1H-pyrazolo[3,4-d]pyrimidinone compounds as Wee1 inhibitors for treatment of kinase-related diseases
, China, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: N,N′-Dimethylethylenediamine ,  Potassium carbonate Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ;  48 h, 90 °C
Référence
1,2-Dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one derivatives as Wee1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Méthode de production 16

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Dimethylethylamine ,  Cuprous iodide Solvents: 1,4-Dioxane ;  overnight, 80 °C
Référence
Preparation of the fused ring compound and their application as the wee-1 inhibitor
, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction
1.1 Reagents: N,N-Dimethylethylenediamine ,  Potassium carbonate ;  overnight, 95 °C
Référence
Preparation of polymorphs, salts, and solvates of 2-allyl-1-[6-(1-hydroxy-1-methylethyl)pyridin-2-yl]-6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one as Wee1 kinase inhibitors.
, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: 1,4-Dioxane ;  rt → 100 °C; overnight, 100 °C
Référence
Preparation of pyrazolo[3,4-d]pyrimidin-3-one derivatives as Wee1 inhibitors as antitumor agents
, World Intellectual Property Organization, , ,

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Raw materials

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Preparation Products

2-allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(Methylthio)-1H-pyrazolo[3,4-d]pyriMidin-3(2H)-one Littérature connexe

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:955369-56-9)1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-(methylsulfanyl)-2-(prop-2-en-1-yl)-1H,2H,3H-pyrazolo[3,4-d]pyrimidin-3-one
A904287
Pureté:99%/99%/99%/99%
Quantité:50mg/100mg/250mg/1g
Prix ($):204.0/346.0/508.0/1060.0